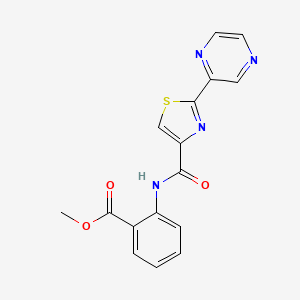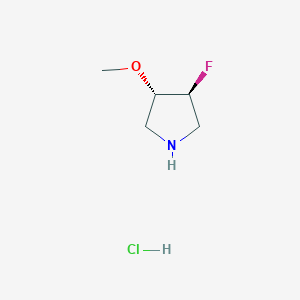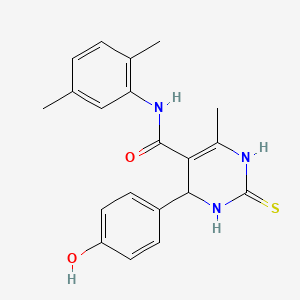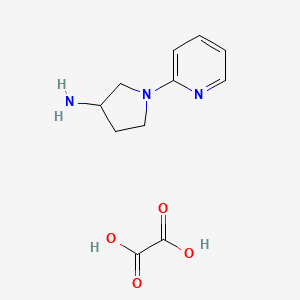![molecular formula C10H16F3NO2 B2810673 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid CAS No. 2089245-73-6](/img/structure/B2810673.png)
2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid is an organic compound belonging to the class of piperidines. This compound is notable for its incorporation of a trifluoromethyl group, which often imparts significant biological activity and stability to the molecule. Its unique structure and properties make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid typically involves a multi-step synthesis process One common approach is through the cyclization of suitable precursors followed by functionalization reactions
Industrial Production Methods: : On an industrial scale, the production of this compound may involve more efficient and scalable processes. These might include continuous flow chemistry techniques or the use of advanced catalytic systems to streamline the synthesis and reduce production costs. Optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial to achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: : 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions. Reduction reactions might involve the use of sodium borohydride or lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles under suitable conditions, such as the presence of a catalyst or heating.
Major Products: : The products formed from these reactions depend on the nature of the reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions may lead to the formation of various functionalized derivatives.
Applications De Recherche Scientifique
2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid has numerous scientific research applications, including:
Chemistry: : As a building block in organic synthesis, this compound is valuable for the development of novel molecules and materials. It can be used in the synthesis of complex piperidine derivatives and other fluorinated compounds.
Biology: : In biological research, this compound may serve as a probe or inhibitor in studies involving enzymes or receptors. Its unique structure can help elucidate the mechanisms of biological processes.
Medicine: : The compound's pharmacological properties make it a potential candidate for drug discovery and development. It may exhibit activity against specific biological targets, making it useful in the treatment of diseases.
Industry: : In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism by which 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, enabling it to effectively reach and interact with its targets. The molecular pathways involved may include inhibition or activation of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid stands out due to the presence of the trifluoromethyl group, which imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. Similar compounds might include other piperidine derivatives or fluorinated analogs, but without the trifluoromethyl group's specific attributes, they may not exhibit the same level of effectiveness or stability.
Similar Compounds: : Examples of similar compounds include piperidine derivatives without fluorination, such as 2-Methyl-2-(piperidin-2-yl)propanoic acid, or other trifluoromethyl-containing compounds, like 2-Methyl-2-(trifluoromethyl)propanoic acid.
Ultimately, this compound represents a valuable and versatile compound with significant potential across multiple scientific and industrial domains.
Propriétés
IUPAC Name |
2-methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,8(15)16)6-4-3-5-7(14-6)10(11,12)13/h6-7,14H,3-5H2,1-2H3,(H,15,16)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMVXVPTIGEJHW-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCC(N1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCC[C@@H](N1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2810591.png)


![1-(3,5-dimethylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B2810597.png)
![N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2810599.png)


![1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one](/img/structure/B2810606.png)


![5-((2-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2810611.png)

